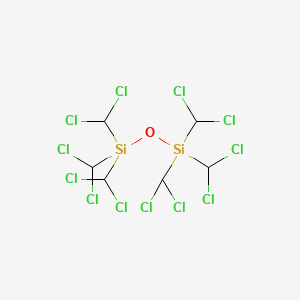
Hexakis(dichloromethyl)disiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexakis(dichloromethyl)disiloxane is a chemical compound with the molecular formula C6H6Cl12OSi2 It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to three dichloromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: Hexakis(dichloromethyl)disiloxane can be synthesized through the hydrolysis of chloromethyl-dimethylchlorosilane. The process involves the controlled addition of chloromethyl-dimethylchlorosilane to water, resulting in the formation of dichloromethyl-tetramethyldisiloxane. The reaction is exothermic and typically conducted at temperatures ranging from 20 to 100°C. The organic layer is separated, washed until neutral, dried, and then distilled to collect the desired product with high yield and purity .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: Hexakis(dichloromethyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chloromethylsiloxane derivatives, while reduction can produce silane derivatives .
科学研究应用
Hexakis(dichloromethyl)disiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and pharmaceuticals.
作用机制
The mechanism of action of hexakis(dichloromethyl)disiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules through hydrosilylation reactions, where silicon-hydrogen bonds add across unsaturated bonds. This property is exploited in the synthesis of advanced materials and in catalysis .
相似化合物的比较
Hexakis(dichloromethyl)disiloxane can be compared with other disiloxane compounds, such as:
Disiloxane (Si2H6O): The simplest disiloxane, used in various industrial applications.
Hexakis(dimethylaminoxy)disiloxane: Known for its unique insertion of an oxygen atom into the Si-Si bond, used in specialized chemical synthesis.
Uniqueness: this compound stands out due to its high reactivity and versatility in forming complex organosilicon structures. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
415706-71-7 |
|---|---|
分子式 |
C6H6Cl12OSi2 |
分子量 |
575.7 g/mol |
IUPAC 名称 |
tris(dichloromethyl)-[tris(dichloromethyl)silyloxy]silane |
InChI |
InChI=1S/C6H6Cl12OSi2/c7-1(8)20(2(9)10,3(11)12)19-21(4(13)14,5(15)16)6(17)18/h1-6H |
InChI 键 |
GLVCDSYQLJEPAY-UHFFFAOYSA-N |
规范 SMILES |
C([Si](C(Cl)Cl)(C(Cl)Cl)O[Si](C(Cl)Cl)(C(Cl)Cl)C(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


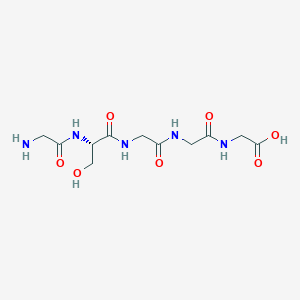
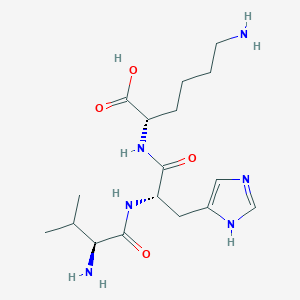
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
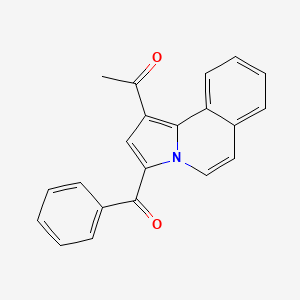

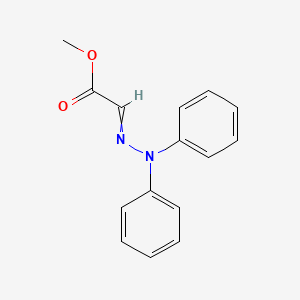
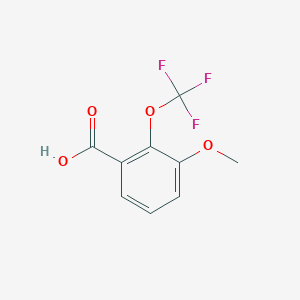

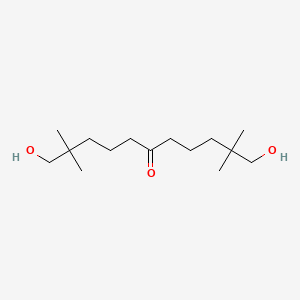

![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
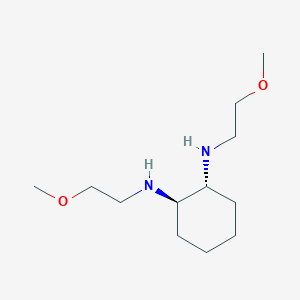

![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
